Glycine-2,2-d2

Vue d'ensemble

Description

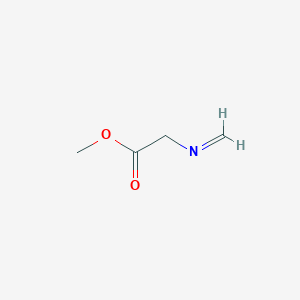

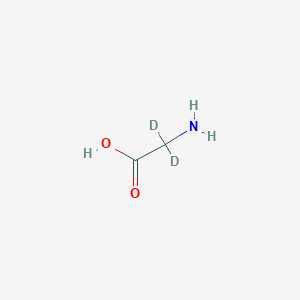

Glycine-2,2-d2 is a deuterated form of glycine, where both hydrogen atoms on the alpha carbon are replaced by deuterium atoms. This isotopically labeled compound has the molecular formula H2NCD2CO2H and a molecular weight of 77.08 g/mol . It is primarily used in scientific research due to its unique properties that allow for detailed studies in various fields.

Synthetic Routes and Reaction Conditions:

Ammonolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia in the presence of a catalyst such as urotropine.

Strecker Synthesis: This method involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to form methylene amino acetonitrile, which is then hydrolyzed to produce glycine.

Industrial Production Methods:

- The industrial production of this compound typically follows the same synthetic routes as non-deuterated glycine but uses deuterated reagents to ensure the incorporation of deuterium atoms. The process involves rigorous purification steps to achieve high isotopic purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form glyoxylate and ammonia.

Reduction: It can be reduced to form aminoacetaldehyde.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Glyoxylate, ammonia.

Reduction: Aminoacetaldehyde.

Substitution: N-alkylglycine, N-acylglycine.

Applications De Recherche Scientifique

Glycine-2,2-d2 is widely used in various scientific research applications:

Mécanisme D'action

Target of Action

Glycine-2,2-d2, a labeled analogue of glycine, primarily targets the glycine receptors and the N-methyl-D-aspartate (NMDA) receptors . These receptors are located at pre- and post-synaptic terminals in the central nervous system .

Mode of Action

This compound interacts with its targets by binding to the strychnine-sensitive and strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex . This interaction results in the modulation of neurotransmission, with glycine acting as an inhibitory neurotransmitter at the glycine receptors and as an allosteric regulator at the NMDA receptors .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal D-amino acid oxidase . Among these pathways, GCS is the major enzyme to initiate glycine degradation to form ammonia and CO2 in animals .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the concentration of glycine significantly elevates in the cerebrospinal fluid (CSF), although it is 100 times lower than that in plasma . The glycine levels in brain tissue also increase, but with a slower time-course than in CSF . These observations suggest that this compound is likely transported via the blood-CSF barrier .

Result of Action

The action of this compound results in various molecular and cellular effects. It plays an important role in metabolic regulation, anti-oxidative reactions, and neurological function . It has been used to prevent tissue injury, enhance anti-oxidative capacity, promote protein synthesis and wound healing, improve immunity, and treat metabolic disorders in obesity, diabetes, cardiovascular disease, ischemia-reperfusion injuries, cancers, and various inflammatory diseases .

Analyse Biochimique

Biochemical Properties

Glycine-2,2-d2, like its non-deuterated counterpart, plays a role in various biochemical reactions. It interacts with enzymes such as the glycine cleavage system (GCS) and serine hydroxymethyltransferase, which are involved in its degradation to form ammonia and CO2 . This compound also interacts with proteins like the glycine-rich RNA-binding protein, which regulates various aspects of RNA metabolism .

Cellular Effects

This compound influences cell function in various ways. For instance, it has been shown to increase the intrinsic excitability of medium spiny neurons in the nucleus accumbens . This effect is mediated through the activation of GPR158, a class C orphan G protein-coupled receptor . This compound also has cytoprotective effects, protecting cells from ischemic cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. For instance, it binds to the GPR158 receptor, leading to changes in cell excitability . It also influences the activity of enzymes involved in its metabolism, such as the glycine cleavage system .

Dosage Effects in Animal Models

elegans by up to 33%, of rats by approximately 20%, and mice by 6% .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline . Its degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase .

Transport and Distribution

This compound, like glycine, is transported across biological membranes by specific transport systems. The GLYT transport systems appear to be the most specific for glycine

Subcellular Localization

Glycine receptors, which this compound likely interacts with, have been found in various subcellular compartments, including the plasma membrane and the axon initial segment .

Comparaison Avec Des Composés Similaires

Glycine-d5: Another deuterated form of glycine where five hydrogen atoms are replaced by deuterium.

Glycine-1-13C: A form of glycine labeled with carbon-13 at the alpha carbon.

Glycine-13C2: A form of glycine labeled with carbon-13 at both carbon atoms.

Uniqueness:

Propriétés

IUPAC Name |

2-amino-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514665 | |

| Record name | (2,2-~2~H_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4896-75-7 | |

| Record name | (2,2-~2~H_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Glycine-2,2-d2 useful in studying peptide fragmentation?

A1: this compound is a valuable tool in mass spectrometry studies of peptides because it allows researchers to track the movement of specific hydrogen atoms during fragmentation reactions. [, ] The deuterium atoms (D) are heavier isotopes of hydrogen and cause a characteristic shift in the mass spectra, making it possible to identify fragments originating from the labeled glycine residue. This is particularly useful for studying fragmentation pathways and rearrangement reactions that occur during peptide dissociation. []

Q2: Can you give an example of how this compound was used in the provided research?

A2: In one of the provided studies, researchers investigated the fragmentation pathways of protonated tetraglycine. [] They incorporated this compound into the peptide sequence and observed rapid deuterium exchange for the α-hydrogens on the labeled glycine residue during specific fragmentation reactions. This provided direct evidence for the mechanism of these reactions and helped elucidate the structures of the resulting fragment ions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

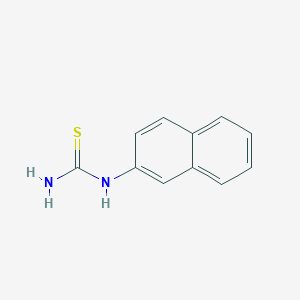

![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)

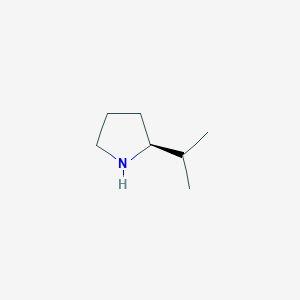

![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)

![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)